2-({5-[(morpholin-4-ylacetyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N,N-diphenylacetamide
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Overview
Description
2-({5-[2-(MORPHOLIN-4-YL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)-N,N-DIPHENYLACETAMIDE is a complex organic compound that features a morpholine ring, a thiadiazole ring, and a diphenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[2-(MORPHOLIN-4-YL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)-N,N-DIPHENYLACETAMIDE typically involves multiple steps. One common route includes the formation of the thiadiazole ring, followed by the introduction of the morpholine and diphenylacetamide groups. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. The process may also involve heating and stirring to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-({5-[2-(MORPHOLIN-4-YL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)-N,N-DIPHENYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure selectivity and efficiency .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions could introduce various functional groups, such as halides or alkyl groups.
Scientific Research Applications
2-({5-[2-(MORPHOLIN-4-YL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)-N,N-DIPHENYLACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has potential as a biochemical probe for studying enzyme functions and interactions.
Medicine: It is being investigated for its antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-({5-[2-(MORPHOLIN-4-YL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)-N,N-DIPHENYLACETAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include signal transduction pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 5-[2-(MORPHOLIN-4-YL)ACETAMIDO]-2-(P-SUBSTITUTED PHENYL)BENZOXAZOLES
- 2-(SUBSTITUTEDPHENYL/BENZYL)-5-[(2-BENZOFURYL)CARBOXAMIDO]BENZOXAZOLES
Uniqueness
2-({5-[2-(MORPHOLIN-4-YL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)-N,N-DIPHENYLACETAMIDE is unique due to its combination of a morpholine ring, a thiadiazole ring, and a diphenylacetamide moiety. This structure imparts specific chemical and biological properties that are not found in other similar compounds. For example, the presence of the thiadiazole ring can enhance its antimicrobial activity, while the morpholine ring can improve its solubility and bioavailability .
Properties
Molecular Formula |
C22H23N5O3S2 |
---|---|
Molecular Weight |
469.6 g/mol |
IUPAC Name |
2-morpholin-4-yl-N-[5-[2-oxo-2-(N-phenylanilino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C22H23N5O3S2/c28-19(15-26-11-13-30-14-12-26)23-21-24-25-22(32-21)31-16-20(29)27(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10H,11-16H2,(H,23,24,28) |
InChI Key |
BDXNBFZYNLUWEO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC(=O)NC2=NN=C(S2)SCC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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